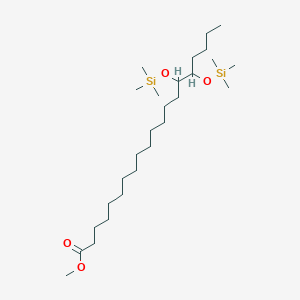
Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate is a complex organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate typically involves the esterification of 15,16-bis((trimethylsilyl)oxy)icosanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants
Mechanism of Action
The mechanism by which Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations. The pathways involved often include the formation of stable intermediates that can undergo further reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-bis((trimethylsilyl)oxy)propanoate
- Methyl 9,10-bis((trimethylsilyl)oxy)octadecanoate
- Methyl 1,2-bis((trimethylsilyl)oxy)benzene
Uniqueness
Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it particularly useful in applications requiring specific molecular dimensions and stability .
Properties
Molecular Formula |
C27H58O4Si2 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
methyl 15,16-bis(trimethylsilyloxy)icosanoate |
InChI |
InChI=1S/C27H58O4Si2/c1-9-10-22-25(30-32(3,4)5)26(31-33(6,7)8)23-20-18-16-14-12-11-13-15-17-19-21-24-27(28)29-2/h25-26H,9-24H2,1-8H3 |
InChI Key |
LSTWNJNUPWKXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(CCCCCCCCCCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















